molecular formula C13H16N2O2 B168610 Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate CAS No. 199189-67-8

Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate

Cat. No.: B168610
CAS No.: 199189-67-8
M. Wt: 232.28 g/mol
InChI Key: GJXGBVQSRKUYFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is advantageous due to its tolerance to various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various benzimidazole derivatives with altered functional groups .

Scientific Research Applications

Chemical Applications

Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate serves as a building block in the synthesis of more complex molecules. It is involved in various chemical reactions such as:

  • Oxidation : Utilizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Employing reducing agents such as lithium aluminum hydride and sodium borohydride.
  • Substitution : Participating in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

These reactions enable the formation of diverse derivatives that can be used for further research and development in organic chemistry.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral activities. For instance, studies have shown its effectiveness against Mycobacterium tuberculosis, where it demonstrated low cytotoxicity while inhibiting bacterial growth at nanomolar concentrations. The minimal inhibitory concentration (MIC) was reported as low as 0.145 μM for certain derivatives .

Anticancer Activities

The compound has been explored for its potential as an anticancer agent . Various benzimidazole derivatives have been shown to inhibit cell proliferation in cancer cell lines such as A-549 (lung), HCT-116 (colon), and MCF-7 (breast) with comparable efficacy to standard chemotherapeutics like doxorubicin .

Medical Applications

This compound has been investigated for its role in developing therapeutic agents targeting various diseases:

  • Antitubercular Activity : The compound has shown promising results against M. tuberculosis, highlighting its potential in treating tuberculosis infections.
  • Antiviral Research : It has been assessed for efficacy against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus, demonstrating significant antiviral activity .

Industrial Applications

In the industrial sector, this compound is utilized for developing materials with specific properties:

  • Dyes and Catalysts : The compound's unique structure allows it to be incorporated into various industrial applications, including the formulation of dyes and catalytic processes .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
AntitubercularPMC6761528Effective against M. tuberculosis with MIC values as low as 0.145 μM
AnticancerPMC8597275Comparable efficacy to doxorubicin in inhibiting cancer cell proliferation
AntiviralPMC8597275Significant activity against BVDV with EC50 values around 1.11 mM
Industrial UseAlfa ChemistryUsed in developing specialized dyes and catalysts

Mechanism of Action

The mechanism of action of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .

Biological Activity

Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16N2O2
  • Molecular Weight : 232.28 g/mol

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Benzimidazole derivatives are known to inhibit enzymes such as DNA topoisomerases, which play crucial roles in DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cells .
  • Antimicrobial Activity : The compound has been shown to possess significant antimicrobial properties, potentially disrupting microbial cell functions through various mechanisms .

Antimicrobial Activity

This compound has been investigated for its antibacterial and antifungal properties:

  • Antibacterial Activity : Studies indicate that this compound exhibits potent antibacterial effects against various strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values reported as low as 4 μg/mL .
  • Antifungal Activity : It also shows moderate antifungal activity against pathogens like Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL .

Anticancer Activity

The compound has demonstrated promising anticancer effects:

  • Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these cell lines range from 16.38 μM to over 100 μM depending on the specific derivative and conditions used .

Comparative Biological Activity Table

Activity TypeTest Organism/Cell LineMIC/IC50 Value (μg/mL or μM)Reference
AntibacterialStaphylococcus aureus4
MRSA4
AntifungalCandida albicans64
Aspergillus niger64
AnticancerMDA-MB-231 (breast cancer)16.38
HeLa (cervical cancer)>100

Case Studies and Research Findings

  • Antiproliferative Effects : A study focused on the antiproliferative effects of various benzimidazole derivatives found that those with alkyl substitutions at specific positions exhibited enhanced anticancer activity. This compound was noted for its effective inhibition against breast cancer cell lines .
  • Enzyme Interaction Studies : In vitro assays demonstrated that benzimidazole derivatives could interfere with DNA topoisomerase activity, leading to cytotoxic effects in cancer cells. This compound was included in these studies, showcasing its potential as an anticancer agent through enzyme inhibition .
  • Antioxidant Properties : Although primarily studied for its antimicrobial and anticancer activities, some derivatives have also shown antioxidant properties, suggesting a multifaceted role in biological systems .

Properties

IUPAC Name

ethyl 2-(5,6-dimethylbenzimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-4-17-13(16)7-15-8-14-11-5-9(2)10(3)6-12(11)15/h5-6,8H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXGBVQSRKUYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C1C=C(C(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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